molecular formula C16H12ClNO2S B2961186 (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate CAS No. 477887-87-9

(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate

Cat. No.: B2961186
CAS No.: 477887-87-9
M. Wt: 317.79
InChI Key: LBXNFPPAQLUPJF-VCHYOVAHSA-N
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Description

(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a naphthalene ring system with a chlorine atom and a thiophene ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalene derivative and the thiophene carboxylate. One common synthetic route is the reaction of 1-chloro-3,4-dihydronaphthalene with thiophene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound. Additionally, safety measures and environmental considerations are crucial in the industrial production of this compound to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in the context of cancer research, where derivatives of this compound have shown promise as anti-cancer agents.

  • Medicine: : The compound and its derivatives may have therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell growth and survival. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the naphthalene ring and the chlorine atom. Similar compounds may include other naphthalene derivatives or thiophene derivatives, but the exact structure and substituents can vary. Some similar compounds that have been studied include:

  • Naphthalene-2-carboxylate derivatives

  • Thiophene-2-carboxylate derivatives

  • Chlorinated naphthalene derivatives

These compounds may have similar reactivity and applications but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-15-12(8-7-11-4-1-2-5-13(11)15)10-18-20-16(19)14-6-3-9-21-14/h1-6,9-10H,7-8H2/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXNFPPAQLUPJF-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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